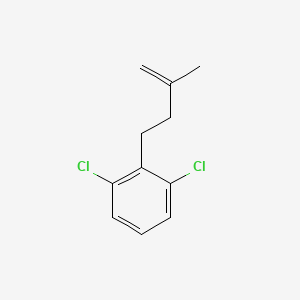

4-(2,6-Dichlorophenyl)-2-methyl-1-butene

描述

Contextualization within Halogenated Alkenes and Aryl-Substituted Olefins

4-(2,6-Dichlorophenyl)-2-methyl-1-butene is classified as a halogenated, aryl-substituted olefin. This classification places it within two significant categories of organic compounds that are fundamental to synthetic and materials chemistry.

Halogenated Compounds : The presence of chlorine atoms on the phenyl ring makes it a haloarene derivative. Halogen atoms are known to significantly influence a molecule's physical and chemical properties due to their electronegativity and size. They can alter electron density, bond polarity, and provide sites for further chemical transformations. The carbon-halogen bond is polar, with the carbon atom bearing a partial positive charge and the halogen a partial negative charge.

The combination of a halogenated aromatic ring and an olefinic side chain in one molecule suggests a rich and complex chemical behavior, making it a compelling subject for academic study.

Significance of the 2,6-Dichlorophenyl Moiety in Chemical Design

The 2,6-dichlorophenyl group is a crucial component in the design of various organic molecules, particularly in medicinal chemistry and materials science. Its significance stems from a combination of steric and electronic effects.

Steric Hindrance : The two chlorine atoms in the ortho positions to the point of attachment create significant steric bulk. This steric hindrance can lock the conformation of a molecule, restrict rotation around single bonds, and direct the approach of reagents in a chemical reaction, thereby influencing stereoselectivity. This effect is often exploited to stabilize reactive intermediates or to control the three-dimensional shape of a molecule.

The unique interplay of these effects makes the 2,6-dichlorophenyl moiety a valuable tool for fine-tuning molecular properties. For instance, it is a key structural feature in the widely used non-steroidal anti-inflammatory drug (NSAID), Diclofenac.

| Substituent Group | Hammett Sigma (σp) Value | Nature of Electronic Effect | Relative Steric Bulk |

|---|---|---|---|

| -H (Phenyl) | 0.00 | Neutral | Low |

| -Cl (4-Chlorophenyl) | +0.23 | Electron-withdrawing | Medium |

| -CH3 (4-Methylphenyl) | -0.17 | Electron-donating | Medium |

| -Cl (2,6-Dichlorophenyl) | N/A (ortho effects) | Strongly Electron-withdrawing (Inductive) | High |

Research Rationale: Exploring the Synthetic and Reactivity Landscape of this compound

The rationale for investigating a novel compound like this compound is multifaceted. A primary motivation is to expand the toolbox of organic synthesis. Developing reliable methods to construct such a molecule would provide a new building block for creating more complex chemical architectures.

A systematic study would aim to answer several key questions:

What are the most efficient and stereoselective synthetic routes to this compound?

How does the 2,6-dichlorophenyl group influence the reactivity of the C=C double bond?

What are the characteristic reactions of the allylic C-H bonds present in the molecule?

Can this molecule serve as a precursor for polymerization or as a ligand in catalysis?

Exploring its reactivity landscape could reveal new chemical transformations or reaction pathways, contributing to the fundamental understanding of organic reaction mechanisms.

Overview of Methodological Approaches in its Academic Investigation

The academic investigation of a new chemical entity like this compound would follow a well-established set of methodological approaches to ensure its synthesis, purification, and characterization are rigorously documented.

Synthesis and Purification:

Synthetic Strategy : Plausible synthetic routes would be designed based on known organic reactions such as Grignard reactions, Wittig reactions, or transition-metal-catalyzed cross-coupling reactions. beilstein-journals.org

Purification : After synthesis, the compound would be purified using standard laboratory techniques. Column chromatography is a common method for separating the desired product from byproducts and unreacted starting materials. Recrystallization might be employed if the compound is a solid.

Structural Characterization: The unequivocal identification of the compound would require a suite of spectroscopic and analytical techniques. Evidence of homogeneity and molecular weight should be provided.

| Technique | Information Obtained |

|---|---|

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) | Provides detailed information about the carbon-hydrogen framework, including the number and connectivity of atoms. nih.gov |

| Mass Spectrometry (MS) | Determines the molecular weight and can provide information about the molecular formula and fragmentation patterns. nih.gov |

| Infrared (IR) Spectroscopy | Identifies the presence of specific functional groups, such as the C=C double bond and C-Cl bonds. |

| Elemental Analysis | Determines the percentage composition of elements (C, H, Cl), confirming the empirical formula. nih.gov |

| X-ray Crystallography | If a suitable single crystal can be grown, this technique provides the exact three-dimensional arrangement of atoms in the solid state. nih.gov |

By applying these established methodologies, researchers can build a complete and accurate profile of a new compound, laying the groundwork for any future exploration of its properties and potential applications.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1,3-dichloro-2-(3-methylbut-3-enyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12Cl2/c1-8(2)6-7-9-10(12)4-3-5-11(9)13/h3-5H,1,6-7H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HADDGRQESSSVBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CCC1=C(C=CC=C1Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12Cl2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201254272 | |

| Record name | 1,3-Dichloro-2-(3-methyl-3-buten-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201254272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951892-94-7 | |

| Record name | 1,3-Dichloro-2-(3-methyl-3-buten-1-yl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951892-94-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dichloro-2-(3-methyl-3-buten-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201254272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 2,6 Dichlorophenyl 2 Methyl 1 Butene

Retrosynthetic Analysis and Strategic Disconnections for the Target Compound

Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules by mentally breaking them down into simpler, commercially available starting materials. organic-chemistry.orgnih.gov For 4-(2,6-dichlorophenyl)-2-methyl-1-butene, the primary disconnections target the bonds that are most synthetically accessible.

Fragmentation Strategies Targeting Aryl-Alkyl and Alkene Bonds

The most logical retrosynthetic disconnection for this compound is the carbon-carbon single bond between the aromatic ring and the butene chain. This aryl-alkyl bond is a prime candidate for formation via well-established cross-coupling methodologies. This disconnection yields two primary synthons: a (2,6-dichlorophenyl) synthon and a (2-methyl-1-buten-4-yl) synthon.

A secondary approach could involve disconnecting the double bond of the alkene, for instance, through a Wittig-type reaction. This would involve a (2,6-dichlorophenyl)methyl phosphonium (B103445) ylide and 2-butanone, or a related strategy.

Precursor Identification and Availability Considerations

Based on the fragmentation strategies, several potential precursors can be identified. The choice of precursors is heavily influenced by their commercial availability and the feasibility of their synthesis.

For the (2,6-dichlorophenyl) fragment, viable precursors include:

2,6-Dichlorobromobenzene or 2,6-Dichloroidobenzene: These would be suitable for cross-coupling reactions where the aryl component is an electrophile.

2,6-Dichlorophenylboronic acid: This is a key precursor for Suzuki-Miyaura coupling and is commercially available. cymitquimica.comlibretexts.orgnih.gov

(2,6-Dichlorophenyl)trialkylstannane: This would be the organotin reagent for a Stille coupling.

2,6-Dichlorobenzaldehyde: This could serve as a precursor for Wittig-type reactions or Grignard additions.

For the (2-methyl-1-buten-4-yl) fragment, potential precursors include:

4-Halo-2-methyl-1-butene (e.g., 4-bromo-2-methyl-1-butene): This alkyl halide could act as an electrophile in coupling reactions. The synthesis of similar compounds has been reported. cymitquimica.comsmolecule.com

2-Methyl-1-buten-4-ylboronic acid or its ester: This would be the nucleophilic partner in a Suzuki-Miyaura coupling.

(2-Methyl-1-buten-4-yl)trialkylstannane: This would be the organotin partner for a Stille coupling.

2-Methyl-1-butene (B49056): This could potentially be used in a Heck reaction. wikipedia.org

Established and Proposed Forward Synthesis Pathways

With the key precursors identified, several forward synthetic pathways can be proposed, primarily revolving around palladium-catalyzed cross-coupling reactions.

Cross-Coupling Reactions for Carbon-Carbon Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. wikipedia.orgresearchgate.net The Suzuki-Miyaura, Heck, and Stille reactions are particularly relevant for the synthesis of this compound.

The Suzuki-Miyaura coupling is a versatile reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide, catalyzed by a palladium complex. wikipedia.orglibretexts.org

A plausible Suzuki-Miyaura approach for the target compound would involve the reaction of 2,6-dichlorophenylboronic acid with a 4-halo-2-methyl-1-butene . The use of 2,6-dichlorophenylboronic acid is advantageous due to its commercial availability. cymitquimica.comlibretexts.orgnih.gov The reaction would typically be carried out in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or Pd(OAc)₂, and a base.

| Reactant A | Reactant B | Catalyst | Base | Solvent | Potential Outcome |

|---|---|---|---|---|---|

| 2,6-Dichlorophenylboronic acid | 4-Bromo-2-methyl-1-butene | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Water | Formation of this compound |

| 2,6-Dichlorophenylboronic acid | 4-Iodo-2-methyl-1-butene | Pd(dppf)Cl₂ | K₃PO₄ | Dioxane/Water | Formation of this compound |

Alternatively, the roles of the coupling partners could be reversed, with a (2,6-dichlorophenyl)halide reacting with a (2-methyl-1-buten-4-yl)boronic acid derivative. However, the synthesis of the latter may be more complex.

Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene. organic-chemistry.orgwikipedia.org In this context, 2,6-dichlorobromobenzene could be reacted with 2-methyl-1-butene . A palladium catalyst, such as Pd(OAc)₂, and a base like triethylamine (B128534) would be required. A significant challenge in this approach is controlling the regioselectivity of the addition to the alkene.

| Aryl Halide | Alkene | Catalyst | Base | Solvent | Potential Outcome |

|---|---|---|---|---|---|

| 2,6-Dichlorobromobenzene | 2-Methyl-1-butene | Pd(OAc)₂ | Et₃N | DMF | Formation of this compound, potential for isomeric byproducts |

Stille Coupling: The Stille coupling involves the reaction of an organotin compound with an organohalide, catalyzed by palladium. wikipedia.orglibretexts.org For the synthesis of the target molecule, one could envision the coupling of a (2,6-dichlorophenyl)trialkylstannane with 4-bromo-2-methyl-1-butene . A key advantage of the Stille reaction is its tolerance to a wide range of functional groups, though the toxicity of organotin compounds is a significant drawback. libretexts.org

| Organostannane | Organohalide | Catalyst | Solvent | Potential Outcome |

|---|---|---|---|---|

| (2,6-Dichlorophenyl)tributylstannane | 4-Bromo-2-methyl-1-butene | Pd(PPh₃)₄ | Toluene | Formation of this compound |

| 2,6-Dichlorobromobenzene | (2-Methyl-1-buten-4-yl)tributylstannane | Pd₂(dba)₃ | THF | Formation of this compound |

Olefin Metathesis and Related Reactions in Butene Scaffold Construction

Olefin metathesis is a powerful and versatile reaction in organic synthesis that involves the redistribution of alkene fragments through the cleavage and regeneration of carbon-carbon double bonds. wikipedia.org This Nobel Prize-winning reaction, catalyzed by transition metal complexes such as those developed by Grubbs and Schrock, offers an efficient route to the butene scaffold of this compound. wikipedia.orgorganic-chemistry.org

A plausible approach involves a cross-metathesis reaction between a terminal alkene, such as 2,6-dichlorostyrene, and isobutylene. The reaction, driven by the formation of the volatile ethylene (B1197577) byproduct, can be catalyzed by a variety of ruthenium-based catalysts, including the highly active Grubbs second and third-generation catalysts. organic-chemistry.org The general mechanism, proposed by Chauvin, involves the formation of a metallacyclobutane intermediate. wikipedia.orgnobelprize.org

Table 1: Illustrative Catalysts for Olefin Metathesis

| Catalyst | Description |

|---|---|

| Grubbs Catalyst (1st Gen) | Benzylidene-bis(tricyclohexylphosphine)dichlororuthenium |

| Grubbs Catalyst (2nd Gen) | (1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene)dichloro(phenylmethylene)(tricyclohexylphosphine)ruthenium |

| Hoveyda-Grubbs Catalyst | Dichloro(o-isopropoxyphenylmethylene)(tricyclohexylphosphine)ruthenium(II) |

The choice of catalyst can influence the reaction's efficiency and selectivity. For instance, Schrock catalysts are known for their high activity, particularly with sterically demanding substrates, while Grubbs catalysts exhibit greater tolerance to a wider range of functional groups. organic-chemistry.org

Grignard or Organolithium Chemistry in Carbon Chain Elongation

A classic and reliable method for constructing the carbon skeleton of this compound involves the use of Grignard or organolithium reagents. mnstate.edulibretexts.org These organometallic compounds act as potent nucleophiles, enabling the formation of new carbon-carbon bonds.

A potential synthetic route could start with the formation of a Grignard reagent from 2,6-dichlorobenzyl bromide and magnesium metal in an anhydrous ether solvent. mnstate.edu This Grignard reagent, 2,6-dichlorobenzylmagnesium bromide, can then react with a suitable electrophile, such as 1-bromo-2-methylpropene, in a coupling reaction to form the target molecule.

Alternatively, an organolithium approach could be employed. libretexts.orgscribd.com 2,6-Dichlorobenzyl lithium could be prepared by reacting 2,6-dichlorobenzyl chloride with lithium metal. This highly reactive organolithium species would readily undergo nucleophilic attack on an appropriate alkyl halide to elongate the carbon chain and form the desired butene structure. The reactivity of organolithium reagents often surpasses that of their Grignard counterparts. libretexts.org

Table 2: Comparison of Grignard and Organolithium Reagents

| Feature | Grignard Reagents (RMgX) | Organolithium Reagents (RLi) |

|---|---|---|

| Reactivity | Generally less reactive | Generally more reactive |

| Basicity | Strong bases | Very strong bases |

| Preparation | Reaction of alkyl/aryl halide with Mg | Reaction of alkyl/aryl halide with Li |

| Solvent | Typically ether or THF | Hydrocarbons, ether |

| Aggregation | Can form complex aggregates | Exist as aggregates (dimers to hexamers) scribd.com |

Stereoselective Synthesis Methodologies (if applicable to potential stereoisomers)

The target molecule, this compound, does not possess any stereocenters in its structure. Therefore, stereoselective synthesis methodologies are not directly applicable to the synthesis of this specific compound.

However, it is worth noting that if the substitution pattern were different, leading to the formation of stereoisomers, several stereoselective methods could be employed. For example, if a chiral center were present, asymmetric synthesis strategies would be necessary to control the stereochemical outcome. Methodologies such as the Julia-Kocienski olefination can provide high stereoselectivity in the formation of trans-1,2-disubstituted alkenes. organic-chemistry.org Similarly, one-pot multicomponent reactions, like the Prins cyclization, have been developed for the stereoselective synthesis of complex molecules. eurekaselect.com

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles is paramount in modern synthetic chemistry to minimize environmental impact and promote sustainability. semanticscholar.orgmdpi.com These principles can be applied to the synthesis of this compound in several ways.

Exploration of Catalyst Systems for Sustainable Production

Catalysis is a cornerstone of green chemistry, as it allows for reactions to proceed with higher efficiency and selectivity, often under milder conditions, thereby reducing energy consumption and waste generation. semanticscholar.orggcande.org In the context of the synthetic routes discussed, the use of highly efficient and recyclable catalysts is a key green consideration.

For olefin metathesis, the development of catalysts that can operate in greener solvents or even in the absence of a solvent (neat conditions) is an active area of research. mdpi.com For Grignard and other organometallic reactions, exploring catalytic cross-coupling reactions can reduce the need for stoichiometric amounts of highly reactive and potentially hazardous reagents. nih.gov

Solvent Selection and Waste Minimization Strategies

The choice of solvent is a critical factor in the environmental footprint of a chemical process. dtu.dknih.gov Traditional solvents like dichloromethane (B109758) (DCM) and N,N-dimethylformamide (DMF) are effective but pose significant health and environmental risks. researchgate.net Green chemistry encourages the use of safer, more environmentally benign solvents such as water, ethanol, or 2-methyltetrahydrofuran (B130290) (2-MeTHF). nih.govejcmpr.com

Waste minimization can be achieved through several strategies:

Atom Economy : Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. researchgate.net

Recycling : Implementing procedures for the recovery and reuse of solvents and catalysts.

Table 3: CHEM21 Solvent Selection Guide (Illustrative Examples)

| Category | Solvents |

|---|---|

| Recommended | Water, Ethanol, Isopropanol, Acetone, Ethyl acetate |

| Problematic | Dichloromethane, Chloroform (B151607), Benzene, Diethyl ether |

| Hazardous | N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP) |

Optimization of Reaction Conditions and Process Chemistry for Scalability

The transition from a laboratory-scale synthesis to a large-scale industrial process requires careful optimization of reaction conditions to ensure safety, efficiency, and cost-effectiveness. researchgate.netdigitellinc.com

Key parameters for optimization include:

Reactant Concentration and Stoichiometry : Adjusting the ratio of reactants to maximize yield and minimize the use of excess reagents.

Temperature and Pressure : Identifying the optimal temperature and pressure to achieve a desirable reaction rate while ensuring process safety.

Reaction Time : Determining the shortest possible reaction time to maximize throughput without compromising yield or purity. researchgate.net

Mixing and Mass Transfer : Ensuring efficient mixing to facilitate heat and mass transfer, which is crucial for consistent product quality on a larger scale.

Isolation and Purification : Developing robust and scalable methods for isolating and purifying the final product, such as crystallization or distillation, to replace chromatographic methods that are often not viable at an industrial scale. orgsyn.org

A systematic approach, often employing Design of Experiments (DoE), can be used to efficiently explore the parameter space and identify the optimal conditions for the scalable synthesis of this compound. digitellinc.com

Reaction Chemistry and Transformational Studies of 4 2,6 Dichlorophenyl 2 Methyl 1 Butene

Electrophilic Additions to the 1-Butene Moiety

The 2-methyl-1-butene (B49056) portion of the molecule contains a carbon-carbon double bond that is electron-rich, making it susceptible to attack by electrophiles. The substitution pattern of this alkene—a tetrasubstituted double bond—influences the rate and regioselectivity of these addition reactions, often modulated by steric hindrance.

Halogenation Reactions and Regioselectivity

The addition of halogens such as chlorine (Cl₂) or bromine (Br₂) across the double bond of 4-(2,6-dichlorophenyl)-2-methyl-1-butene is an anticipated electrophilic reaction. This process typically proceeds through a cyclic halonium ion intermediate. libretexts.orglibretexts.org The initial approach of the halogen molecule to the electron-dense π-system of the alkene induces a dipole in the halogen-halogen bond, leading to the formation of this three-membered ring intermediate. libretexts.org

The subsequent step involves the nucleophilic attack by the halide anion (X⁻) on one of the carbon atoms of the halonium ion. libretexts.org This attack occurs from the side opposite to the bridging halogen, resulting in an anti-addition product. libretexts.orgmasterorganicchemistry.com Due to the symmetrical nature of the initial halonium ion with respect to the two carbons of the original double bond, the reaction is not expected to be regioselective, leading to a racemic mixture of vicinal dihalides. libretexts.org However, the steric bulk of the 2,6-dichlorophenylethyl group may influence the facial selectivity of the initial attack. Modern methods involving three-component reactions could also be employed to synthesize more complex halogenated compounds. researchgate.net

Table 1: Predicted Halogenation Products

| Reactant | Reagents | Predicted Major Product | Stereochemistry |

|---|---|---|---|

| This compound | Br₂, CCl₄ | 1,2-Dibromo-4-(2,6-dichlorophenyl)-2-methylbutane | anti-addition |

| This compound | Cl₂, CH₂Cl₂ | 1,2-Dichloro-4-(2,6-dichlorophenyl)-2-methylbutane | anti-addition |

Hydrohalogenation and Hydration Processes

The addition of hydrogen halides (HX) to the alkene follows Markovnikov's rule, which dictates that the proton adds to the carbon atom of the double bond that bears the greater number of hydrogen atoms, in order to form the most stable carbocation intermediate. wikipedia.orgmasterorganicchemistry.com In the case of this compound, protonation of the C1 carbon (the CH₂ group) would lead to a more stable tertiary carbocation at C2, as opposed to the primary carbocation that would form if protonation occurred at C2. The halide ion then attacks this tertiary carbocation to yield the final product. masterorganicchemistry.com

Acid-catalyzed hydration follows a similar mechanistic pathway. chemistrysteps.compressbooks.pub Protonation of the alkene by a hydronium ion (H₃O⁺) generates the same tertiary carbocation intermediate. leah4sci.com A water molecule then acts as a nucleophile, attacking the carbocation. leah4sci.com Subsequent deprotonation of the resulting oxonium ion by another water molecule yields the corresponding tertiary alcohol. chemistrysteps.com Because the reaction proceeds through a planar carbocation intermediate, the nucleophile (water or halide) can attack from either face, typically resulting in a racemic mixture of products if a new stereocenter is formed. masterorganicchemistry.com

Table 2: Predicted Hydrohalogenation and Hydration Products

| Reaction | Reagents | Predicted Major Product | Governing Principle |

|---|---|---|---|

| Hydrobromination | HBr | 2-Bromo-4-(2,6-dichlorophenyl)-2-methylbutane | Markovnikov's Rule |

| Hydrochlorination | HCl | 2-Chloro-4-(2,6-dichlorophenyl)-2-methylbutane | Markovnikov's Rule |

| Hydration | H₂O, H₂SO₄ (cat.) | 4-(2,6-Dichlorophenyl)-2-methylbutan-2-ol | Markovnikov's Rule |

Epoxidation and Dihydroxylation Methodologies

Epoxidation of the butene moiety can be achieved using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). leah4sci.commasterorganicchemistry.com This reaction is a concerted process where the oxygen atom is delivered to the double bond in a single step, resulting in the formation of a three-membered cyclic ether known as an epoxide. leah4sci.commasterorganicchemistry.com The reaction is stereospecific, with the geometry of the starting alkene being retained in the product. Given the steric hindrance around the tetrasubstituted double bond, the reaction rate might be slower compared to less substituted alkenes. pearson.com

Dihydroxylation, the addition of two hydroxyl groups across the double bond, can be performed via two main stereochemical pathways:

Syn-dihydroxylation: This is typically accomplished using osmium tetroxide (OsO₄), often in catalytic amounts with a co-oxidant like N-methylmorpholine N-oxide (NMO), or with cold, dilute potassium permanganate (B83412) (KMnO₄). edurev.inmasterorganicchemistry.com The reaction proceeds through a cyclic osmate ester intermediate, which, upon hydrolysis, yields a cis-diol (a vicinal diol where both hydroxyl groups are on the same side of the ring or chain). ntu.edu.sgwikipedia.org While highly reliable, some protocols for osmium-catalyzed dihydroxylation may be ineffective for tetrasubstituted alkenes. wikipedia.org

Anti-dihydroxylation: This two-step process involves initial epoxidation of the alkene, followed by acid-catalyzed ring-opening of the epoxide. The acidic conditions protonate the epoxide oxygen, and subsequent backside attack by a water molecule at one of the carbons leads to the formation of a trans-diol.

Table 3: Predicted Oxidation Products

| Reaction | Reagents | Predicted Major Product | Stereochemistry |

|---|---|---|---|

| Epoxidation | m-CPBA | 2-(2-(2,6-Dichlorophenyl)ethyl)-2,3-dimethyloxirane | Syn-addition |

| Syn-Dihydroxylation | 1. OsO₄, NMO; 2. NaHSO₃/H₂O | 4-(2,6-Dichlorophenyl)-2-methylbutane-1,2-diol | Syn-addition |

| Anti-Dihydroxylation | 1. m-CPBA; 2. H₃O⁺ | 4-(2,6-Dichlorophenyl)-2-methylbutane-1,2-diol | Anti-addition |

Nucleophilic Reactions Involving the Halogenated Aromatic Ring

The 2,6-dichlorophenyl group is generally unreactive towards nucleophiles under standard conditions. The high electron density of the aromatic π-system and the strength of the carbon-halogen bonds make nucleophilic substitution difficult.

Aromatic Nucleophilic Substitution Pathways (if activated)

Nucleophilic aromatic substitution (SₙAr) is a plausible reaction pathway for aryl halides, but it requires significant activation of the aromatic ring. libretexts.org This activation is achieved by the presence of strong electron-withdrawing groups (such as -NO₂, -CN, or -C(O)R) positioned ortho or para to the leaving group (the halogen). libretexts.orgmasterorganicchemistry.com These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. libretexts.orgyoutube.com

In this compound, the substituent on the ring is an alkyl group (-CH₂CH₂(CH₃)C=CH₂). Alkyl groups are electron-donating, not electron-withdrawing. masterorganicchemistry.com Therefore, this substituent deactivates the ring toward nucleophilic attack. Consequently, SₙAr reactions are not expected to occur under typical conditions, as the crucial stabilization of the Meisenheimer complex is absent. Forcing conditions, such as very high temperatures and pressures, would likely be required, and such reactions are generally low-yielding and impractical.

Potential for Lithium-Halogen Exchange and Subsequent Reactions

A more viable transformation involving the dichlorinated ring is the lithium-halogen exchange reaction. numberanalytics.com This powerful organometallic reaction involves treating the aryl halide with an organolithium reagent, typically n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), at low temperatures. byu.edu The reaction exchanges one of the chlorine atoms for a lithium atom, generating a highly reactive aryllithium species. wikipedia.org The exchange rate generally follows the trend I > Br > Cl, meaning that chloroarenes are less reactive than their bromo or iodo counterparts, but the reaction is still feasible. wikipedia.orgharvard.edu

The resulting aryllithium compound is a potent nucleophile and a strong base. It can be trapped by a wide variety of electrophiles, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds at the formerly halogenated position. This two-step sequence—lithium-halogen exchange followed by electrophilic quench—provides a versatile method for the functionalization of the aromatic ring. Depending on the stoichiometry of the organolithium reagent, it may be possible to achieve a double exchange, replacing both chlorine atoms.

Table 4: Potential Lithium-Halogen Exchange and Subsequent Reactions

| Step 1: Reagents | Intermediate | Step 2: Electrophile (E⁺) | Final Product (Example) |

|---|---|---|---|

| 1 eq. n-BuLi, THF, -78°C | 2-Chloro-6-lithio-1-(2-methylbut-3-en-2-yl)benzene | CO₂ | 2-Chloro-6-(2-methylbut-3-en-2-yl)benzoic acid |

| 1 eq. n-BuLi, THF, -78°C | 2-Chloro-6-lithio-1-(2-methylbut-3-en-2-yl)benzene | (CH₃)₂C=O (Acetone) | 2-(2-Chloro-6-(2-methylbut-3-en-2-yl)phenyl)propan-2-ol |

| 2 eq. n-BuLi, THF, -78°C | 2,6-Dilithio-1-(2-methylbut-3-en-2-yl)benzene | D₂O | 1-(2-Methylbut-3-en-2-yl)-2,6-dideuteriobenzene |

Mechanistic Investigations of Key Reactions

The double bond in this compound is the primary site of reactivity, making it susceptible to electrophilic addition reactions. The presence of the 2,6-dichlorophenyl group can exert steric and electronic effects on the reaction mechanisms.

Kinetic studies are fundamental to understanding reaction mechanisms, providing insights into the rate-determining step and the factors that influence reaction speed. For a compound like this compound, kinetic studies would likely focus on reactions such as electrophilic addition of halogens or hydrohalic acids.

In a typical electrophilic addition reaction, the rate of reaction is often dependent on the concentration of both the alkene and the electrophile. For instance, in the addition of an electrophile (E-Nu) to an alkene, the reaction often follows a second-order rate law:

Rate = k[Alkene][E-Nu]

The rate constant, k, would be influenced by several factors including the solvent, temperature, and the nature of the electrophile.

Table 1: Hypothetical Kinetic Data for the Electrophilic Addition to this compound

| Experiment | [Alkene] (mol/L) | [E-Nu] (mol/L) | Initial Rate (mol/L·s) |

| 1 | 0.1 | 0.1 | 1.0 x 10⁻⁵ |

| 2 | 0.2 | 0.1 | 2.0 x 10⁻⁵ |

| 3 | 0.1 | 0.2 | 2.0 x 10⁻⁵ |

This hypothetical data illustrates a reaction that is first order with respect to both the alkene and the electrophile.

The steric hindrance from the 2,6-dichlorophenyl group would likely play a significant role in the reaction kinetics. This bulky group could impede the approach of the electrophile to the double bond, potentially leading to a slower reaction rate compared to a less substituted alkene.

Furthermore, the reaction conditions can determine whether the reaction is under kinetic or thermodynamic control. masterorganicchemistry.com At lower temperatures, the product distribution is governed by the relative rates of formation, favoring the product that is formed fastest (kinetic control). masterorganicchemistry.com At higher temperatures, the reaction may become reversible, and the product distribution will reflect the relative stabilities of the products, favoring the most stable product (thermodynamic control). masterorganicchemistry.com

The elucidation of intermediates and transition states is crucial for a complete understanding of a reaction mechanism. For electrophilic additions to this compound, the key intermediate is expected to be a carbocation.

Upon attack by an electrophile, the π-electrons of the double bond form a new sigma bond, resulting in the formation of a carbocation. According to Markovnikov's rule, in the addition of a protic acid (HX) to an unsymmetrical alkene, the hydrogen atom attaches to the carbon with more hydrogen substituents, leading to the formation of the more stable carbocation. quora.comlibretexts.org In the case of this compound, protonation would lead to two possible carbocations: a primary carbocation and a tertiary carbocation.

The tertiary carbocation is significantly more stable due to the electron-donating inductive effect of the three alkyl groups attached to the positively charged carbon. Therefore, the reaction pathway proceeding through the tertiary carbocation intermediate is strongly favored. masterorganicchemistry.com

The transition state for the formation of this carbocation would involve the partial formation of the new C-H bond and the partial breaking of the C=C π-bond, with a developing positive charge on the tertiary carbon.

Carbocation Rearrangements:

A noteworthy aspect of reactions involving carbocation intermediates is the possibility of rearrangements. libretexts.org Secondary carbocations can rearrange to more stable tertiary carbocations via a hydride or alkyl shift. libretexts.org In the case of the electrophilic addition to this compound, the initially formed tertiary carbocation is already the most stable option at that position, so a simple hydride or methyl shift to an adjacent carbon is unlikely unless it leads to an even more stable, resonance-stabilized carbocation, which is not immediately apparent in this structure.

Table 2: Potential Intermediates in the Electrophilic Addition to this compound

| Intermediate Type | Structure | Relative Stability |

| Primary Carbocation | R-CH₂-C⁺H-CH₃ | Less Stable |

| Tertiary Carbocation | R-CH₂-C⁺(CH₃)₂ | More Stable |

R represents the 2,6-dichlorobenzyl group.

Computational chemistry, such as Density Functional Theory (DFT) calculations, could be employed to model the energies of the potential intermediates and transition states. Such studies could provide valuable insights into the reaction pathway and the activation energies for different steps, further elucidating the reaction mechanism. While specific experimental data is not available, these theoretical approaches, combined with the established principles of physical organic chemistry, provide a solid framework for understanding the reactivity of this compound.

No Publicly Available Research Found for "this compound"

Following a comprehensive search of scientific literature and chemical databases, no specific research or application data could be found for the chemical compound This compound . The requested article, which was to be structured around its use as a versatile synthetic building block, cannot be generated as there is no available information regarding its synthesis or utility in the specified areas.

The search encompassed inquiries into its role as a precursor for complex organic scaffolds, its application in ligand design for catalysis, and its integration into materials science. Despite broadening the search to include related structures and potential synthetic pathways, no publications or patents were identified that specifically mention or utilize this compound.

While the 2,6-dichlorophenyl moiety is present in various pharmacologically active molecules and synthetic intermediates, researchgate.netnih.govresearchgate.netnih.gov and related butene derivatives are commercially available, bldpharm.com there is a complete lack of data for the exact structure requested. Creating an article based on the provided outline would require speculative and unverified information, which falls outside the scope of scientifically accurate reporting.

Therefore, the following sections remain unaddressed due to the absence of relevant research findings:

4 2,6 Dichlorophenyl 2 Methyl 1 Butene As a Versatile Synthetic Building Block4.1. Precursor in the Construction of Complex Organic Scaffolds4.1.1. Utility in the Synthesis of Dichlorophenyl Containing Derivatives4.1.2. Role in the Assembly of Polycyclic and Heterocyclic Systems4.2. Application in Ligand Design for Catalysis Research4.3. Integration into Materials Science Research4.3.1. Monomer for Specialty Polymer Synthesis if Applicable 4.3.2. Component in Functionalized Surfaces or Nanomaterials

Without primary or secondary research sources detailing the properties and reactions of 4-(2,6-Dichlorophenyl)-2-methyl-1-butene, any discussion would be purely hypothetical.

Spectroscopic and Structural Characterization Methodologies

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

NMR spectroscopy is arguably the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR for Structural Elucidation

¹H NMR: The proton NMR spectrum of 4-(2,6-dichlorophenyl)-2-methyl-1-butene is expected to exhibit distinct signals corresponding to the different proton environments in the molecule. The aromatic protons on the dichlorophenyl ring would likely appear as a multiplet in the range of 7.0-7.4 ppm. The vinylic protons of the C1 methylene (B1212753) group (=CH₂) are anticipated to be diastereotopic and would present as two separate signals, likely singlets or finely coupled multiplets, around 4.7-5.0 ppm. The allylic protons at C3 would likely appear as a doublet around 2.8 ppm, coupled to the single proton at C2. The methyl group protons at C2 would likely be a singlet around 1.8 ppm. Finally, the benzylic protons at C4 are expected to be a triplet around 2.9 ppm, coupled to the allylic protons at C3.

¹³C NMR: The carbon-13 NMR spectrum will show signals for each unique carbon atom. The quaternary carbon of the double bond (C2) would appear around 145 ppm, while the terminal methylene carbon (C1) would be around 112 ppm. The carbon of the methyl group attached to the double bond is expected around 22 ppm. The allylic carbon (C3) would likely resonate around 40 ppm, and the benzylic carbon (C4) around 35 ppm. The aromatic carbons would show signals in the 127-135 ppm region, with the chlorine-bearing carbons appearing at the lower field end of this range.

2D NMR:

COSY (Correlation Spectroscopy): A COSY spectrum would reveal the coupling between adjacent protons. Key correlations would be expected between the allylic protons (C3-H) and the benzylic protons (C4-H), as well as between the allylic protons and the vinylic protons (C1-H), if any long-range coupling exists.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton signal with its directly attached carbon atom. This would definitively link the proton assignments to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying longer-range (2-3 bond) C-H correlations and piecing together the molecular fragments. Expected key correlations would include the vinylic protons (C1-H) to the C2 and C3 carbons, and the benzylic protons (C4-H) to the carbons of the dichlorophenyl ring.

Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H1 (vinylic) | 4.8 | s |

| H1' (vinylic) | 4.9 | s |

| H3 (allylic) | 2.5 | d |

| H4 (benzylic) | 2.8 | t |

| -CH₃ (vinylic) | 1.8 | s |

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C1 | 112 |

| C2 | 145 |

| C3 | 40 |

| C4 | 35 |

| -CH₃ | 22 |

Dynamic NMR Studies (if relevant for conformational analysis)

Given the presence of single bonds, conformational flexibility exists around the C3-C4 bond and the bond connecting the phenyl ring to the butyl chain. Dynamic NMR studies, conducted at varying temperatures, could provide information on the rotational barriers around these bonds. However, for a molecule of this nature, significant conformational isomers are not expected to be stable at room temperature, and thus dynamic NMR might not be highly relevant unless specific steric hindrances lead to atropisomerism, which is unlikely in this case.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS)

HRMS is essential for determining the exact molecular formula of the compound. For this compound (C₁₁H₁₂Cl₂), the expected exact mass of the molecular ion [M]⁺ would be calculated based on the most abundant isotopes (¹H, ¹²C, ³⁵Cl). The presence of two chlorine atoms would also result in a characteristic isotopic pattern for the molecular ion peak, with [M]⁺, [M+2]⁺, and [M+4]⁺ peaks in an approximate ratio of 9:6:1.

Tandem Mass Spectrometry (MS/MS) for Structural Information

MS/MS analysis involves the fragmentation of the molecular ion to provide structural information. Key fragmentation pathways for this compound would likely involve:

Loss of a methyl radical (•CH₃): This would result in a fragment ion with a mass 15 units less than the molecular ion.

Loss of a chlorine atom (•Cl): This would lead to a fragment ion with a mass 35 or 37 units less than the molecular ion.

Benzylic cleavage: Cleavage of the C3-C4 bond would be a favorable fragmentation pathway, leading to the formation of a stable benzylic cation or a dichlorotropylium ion.

McLafferty rearrangement: While less common for this specific structure, a rearrangement involving the transfer of a gamma-hydrogen to the double bond followed by cleavage could occur.

Predicted Key MS/MS Fragments

| m/z (relative to [M]⁺) | Proposed Fragment |

|---|---|

| M-15 | [M - CH₃]⁺ |

| M-35/37 | [M - Cl]⁺ |

| 159 | [C₆H₃Cl₂CH₂]⁺ (dichlorobenzyl cation) |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

IR and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule based on their vibrational frequencies.

Key Predicted IR/Raman Bands

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

|---|---|---|

| 3080-3010 | C-H stretch | Aromatic & Vinylic |

| 2960-2850 | C-H stretch | Aliphatic (CH₃, CH₂) |

| 1645 | C=C stretch | Alkene |

| 1570, 1450 | C=C stretch | Aromatic Ring |

| 820-780 | C-Cl stretch | Aryl Halide |

The IR spectrum would be expected to show characteristic absorptions for the C=C double bond of the alkene and the aromatic ring. The C-H stretching vibrations for both sp² and sp³ hybridized carbons would also be present. The strong absorption due to the C-Cl bonds would be a key feature in the fingerprint region. Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the C=C bonds and the aromatic ring, which may be weak in the IR spectrum.

X-ray Crystallography for Solid-State Structural Determination

The definitive method for determining the precise three-dimensional arrangement of atoms and molecules in a solid-state is X-ray crystallography. This powerful technique relies on the diffraction pattern produced when a single crystal of the compound is irradiated with X-rays. For this compound, obtaining a crystalline form is the prerequisite for such an analysis.

The process of obtaining a single crystal of this compound suitable for X-ray diffraction would involve standard crystallization techniques. nih.gov This typically includes methods such as slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution. The choice of solvent is critical and would be determined empirically by testing a range of solvents with varying polarities. Once a suitable crystal is obtained and analyzed, the resulting data would provide unambiguous confirmation of the compound's covalent structure and, importantly, its absolute configuration if a chiral resolution has been performed. nih.gov

Table 1: Representative Crystallographic Data for a Structurally Related Dichlorophenyl Compound

| Parameter | Value |

| Compound Name | N-(2,6-Dichlorophenyl)-4-methylbenzamide |

| Chemical Formula | C₁₄H₁₁Cl₂NO |

| Crystal System | Tetragonal |

| Space Group | P-421c |

| a (Å) | 16.4706 (8) |

| c (Å) | 19.8709 (9) |

| Volume (ų) | 5390.6 (4) |

| Note: This data is for a related compound and serves as an example of the type of information obtained from an X-ray crystallographic study. nih.gov |

Chromatographic Methodologies for Purity Assessment and Separation

Chromatography is an indispensable tool in synthetic chemistry for both the separation of compounds from a mixture and the assessment of their purity. For this compound, both gas and liquid chromatography are highly applicable.

Gas chromatography is particularly well-suited for the analysis of volatile and thermally stable compounds like this compound. In a typical GC analysis, the compound would be vaporized and transported by an inert carrier gas through a capillary column. The separation is based on the differential partitioning of the analyte between the mobile phase (carrier gas) and a stationary phase coated on the column's inner surface. For a non-polar compound such as this, a standard non-polar or weakly polar stationary phase, like those based on polysiloxanes (e.g., DB-5 or HP-5), would likely provide good resolution from impurities. The retention time, the time it takes for the compound to elute from the column, is a characteristic property under a specific set of conditions (e.g., temperature program, flow rate, column type) and can be used for identification and quantification.

High-Performance Liquid Chromatography (HPLC) offers a complementary approach, particularly for less volatile impurities or when derivatization is undesirable. A common mode of HPLC for a molecule of this nature would be reversed-phase chromatography. In this setup, a non-polar stationary phase (e.g., C18-modified silica) is used with a polar mobile phase. For instance, a simple and effective HPLC method for the related compound dichlorophen (B75788) utilizes a C18 column with a mobile phase of methanol (B129727) and water (75:25). nih.gov A similar approach could be optimized for this compound, with the mobile phase composition adjusted to achieve optimal retention and separation. Detection would typically be performed using a UV detector, as the dichlorophenyl group is expected to have a strong chromophore.

Table 2: Hypothetical Chromatographic Conditions for Purity Assessment

| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |

| Column | Capillary column (e.g., 30 m x 0.25 mm) with a polysiloxane-based stationary phase | Reversed-phase column (e.g., C18, 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Inert gas (e.g., Helium, Nitrogen) | Isocratic or gradient mixture of Acetonitrile/Methanol and Water |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | UV-Vis Diode Array Detector (DAD) or Mass Spectrometer (MS) |

| Typical Application | Analysis of volatile impurities and overall purity | Analysis of non-volatile impurities and quantification |

| Note: These are representative conditions and would require optimization for the specific analysis of this compound. |

The structure of this compound contains a stereocenter at the second carbon of the butene chain, meaning it exists as a pair of non-superimposable mirror images called enantiomers. As enantiomers possess identical physical properties in an achiral environment, their separation requires a chiral environment. Chiral chromatography is the most common and effective technique for this purpose. nih.gov

This technique utilizes a chiral stationary phase (CSP) that can interact diastereomerically with the enantiomers, leading to different retention times and, thus, separation. wikipedia.org The choice of CSP is crucial and is often determined through screening of various commercially available chiral columns. For a compound like this compound, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often a good starting point as they have demonstrated broad applicability for a wide range of chiral compounds. nih.gov

The separation can be performed using either normal-phase (e.g., hexane/isopropanol mixtures) or reversed-phase (e.g., acetonitrile/water mixtures) HPLC, depending on the specific CSP and the solubility of the compound. The development of a successful chiral separation method is essential for determining the enantiomeric excess (ee) of a sample and for the preparative isolation of individual enantiomers for further study. The separation of the enantiomers of the herbicide dichlorprop, a compound also containing a dichlorophenyl group and a chiral center, has been successfully achieved using both HPLC with a chiral stationary phase and centrifugal partition chromatography with a chiral selector in the mobile phase. nih.gov

Table 3: Potential Chiral Stationary Phases for Enantiomeric Separation

| Chiral Stationary Phase (CSP) Type | Principle of Separation | Potential Applicability |

| Polysaccharide-based (e.g., cellulose or amylose derivatives) | Formation of transient diastereomeric complexes through hydrogen bonding, dipole-dipole, and π-π interactions. | High, due to their broad enantioselectivity for a wide range of compounds. |

| Pirkle-type (brush-type) | Relies on π-π interactions, hydrogen bonding, and steric hindrance to achieve separation. | Moderate, may be effective depending on the specific derivatization of the phase. |

| Cyclodextrin-based | Inclusion complexation, where the analyte fits into the chiral cavity of the cyclodextrin (B1172386). | Moderate, dependent on the size and shape compatibility of the analyte with the cyclodextrin cavity. |

| Note: The selection of the optimal CSP and mobile phase would require experimental screening. |

Computational and Theoretical Investigations of 4 2,6 Dichlorophenyl 2 Methyl 1 Butene

Quantum Chemical Calculations of Electronic Structure and Energetics

Should computational studies on 4-(2,6-Dichlorophenyl)-2-methyl-1-butene be published in the future, a detailed article as per the requested structure could then be composed.

Prediction of Spectroscopic Parameters

Computational NMR and IR Spectral Prediction for Comparison with Experimental Data

No published studies detailing the computational prediction of NMR or IR spectra for this compound were found. Such studies would typically involve the use of quantum chemical calculations, such as Density Functional Theory (DFT), to predict the chemical shifts in ¹H and ¹³C NMR spectra and the vibrational frequencies in the IR spectrum. researchgate.netbiointerfaceresearch.com These theoretical spectra, when compared with experimental data, are invaluable for confirming the molecular structure and understanding its electronic environment.

Reaction Mechanism Elucidation via Computational Chemistry

The elucidation of reaction mechanisms through computational chemistry provides a molecular-level understanding of how chemical transformations occur. khanacademy.org This involves mapping the potential energy surface of a reaction to identify transition states and intermediates.

Transition State Search and Intrinsic Reaction Coordinate (IRC) Calculations

There are no specific computational studies on transition state searches or Intrinsic Reaction Coordinate (IRC) calculations for reactions involving this compound. These calculations are crucial for identifying the highest energy point along the reaction pathway (the transition state) and for confirming that this state connects the reactants and products. youtube.com

Energy Profile Determination for Multi-Step Reactions

No energy profiles for multi-step reactions involving this compound have been reported in the searched literature. The determination of an energy profile is fundamental to understanding the kinetics and thermodynamics of a reaction, highlighting the activation energies for each step and identifying the rate-determining step. savemyexams.comyoutube.comyoutube.com

Molecular Dynamics Simulations (e.g., in solvent environments or with catalysts)

No molecular dynamics (MD) simulation studies for this compound were identified. MD simulations are a powerful tool for investigating the dynamic behavior of molecules over time, such as their conformational changes and interactions with surrounding molecules like solvents or catalysts. rsc.orgmdpi.com

Future Directions and Emerging Research Avenues for 4 2,6 Dichlorophenyl 2 Methyl 1 Butene Research

Exploration of Undiscovered Reactivity Patterns and Chemistries

The alkene functional group in 4-(2,6-dichlorophenyl)-2-methyl-1-butene is a key site for a variety of chemical transformations. Future research will likely delve into its reactivity under diverse conditions to uncover new synthetic pathways and molecular architectures.

The addition of carbenes to the double bond could yield substituted cyclopropane (B1198618) derivatives. libretexts.org For instance, reaction with dichlorocarbene, generated from chloroform (B151607) and a strong base, would be expected to produce a dichlorocyclopropane ring stereospecifically. libretexts.org Another avenue is the Simmons-Smith reaction, which utilizes a zinc-copper couple and diiodomethane (B129776) to form a non-halogenated cyclopropane. libretexts.org

Furthermore, the visible-light-promoted coupling of thiols with the alkene moiety presents a promising area of study. Such reactions can proceed via an electron donor-acceptor (EDA) complex between a disulfide and the alkene, leading to the formation of β-hydroxysulfides under mild, catalyst-free conditions. nih.gov Investigations into the stereospecific dichlorination of the alkene are also warranted. While the addition of elemental halogens typically results in anti-addition, the use of a redox-active main group element catalyst, such as selenium, could facilitate syn-dichlorination, providing access to vicinal dichlorides with controlled stereochemistry. nih.govnih.gov

Visible-light photoredox catalysis could also be employed for [4+2] cycloaddition reactions, potentially leading to the synthesis of complex cyclic ketones. acs.org This approach offers a pathway to C(sp³)-rich γ-substituted tetralone derivatives under mild and additive-free conditions. acs.org

Integration into Automated Synthesis and High-Throughput Experimentation Platforms

The progression of chemical research is increasingly reliant on automation and high-throughput experimentation (HTE) to accelerate discovery. acspubs.orgyoutube.com Integrating the synthesis and screening of this compound and its derivatives into these platforms is a logical next step.

Automated synthesis platforms, which can perform reactions, purifications, and isolations with minimal human intervention, could be adapted for the production of a library of derivatives based on the this compound scaffold. nih.govyoutube.comyoutube.com These systems often utilize pre-packaged reagent cartridges and sophisticated software to control the entire synthetic process. youtube.com

High-throughput screening (HTS) techniques, such as those employing catalyst-coated glass beads (ChemBeads), can be used to rapidly evaluate numerous reaction conditions for transformations involving the dichlorophenyl-butene scaffold. sigmaaldrich.com These methods are ideal for optimizing reaction parameters like catalysts, bases, and solvents in cross-coupling reactions or other functionalizations. sigmaaldrich.com The use of HTE tools can significantly shorten the time required to acquire high-quality kinetic data for complex, multistep reactions. nih.gov

Advancements in Catalytic Applications Utilizing Dichlorophenyl-Butene Scaffolds

The unique electronic and steric properties imparted by the 2,6-dichlorophenyl group suggest that derivatives of this compound could serve as valuable scaffolds for the development of novel catalysts.

The dichlorophenyl moiety can influence the activity and selectivity of a catalytic center. For example, in the hydrogenation of p-chloronitrobenzene, palladium catalysts modified with organic molecules containing chlorine have shown excellent selectivity. mdpi.com Similarly, the dichlorophenyl-butene scaffold could be functionalized to create ligands for transition metal catalysts, potentially modulating their performance in reactions such as cross-coupling, hydrogenation, or polymerization. The development of catalysts based on scaffolded transition metals is an innovative strategy to enhance biocompatibility and performance in bioorthogonal chemistry. nih.gov

Furthermore, the butene chain offers a handle for immobilization onto solid supports, such as polymers or inorganic materials. This could lead to the creation of heterogeneous catalysts that are easily separable and recyclable. Flow-through catalytic reactors based on metal nanoparticles immobilized within porous polymeric gels are a promising application area. mdpi.com Ziegler-Natta catalysts based on TiCl4/MgCl2 have been studied in ethylene (B1197577)/1-butene copolymerization, and the characteristics of the catalyst were found to be important factors in determining the product properties. researchgate.net

Interdisciplinary Research with Materials Science and Supramolecular Chemistry

The fusion of organic synthesis with materials science and supramolecular chemistry opens up exciting possibilities for creating advanced functional materials. The this compound scaffold can be a building block for such materials.

In materials science, the functionalization of butene polymers is an area of active research. researchgate.netnih.gov By incorporating the dichlorophenyl-butene monomer into polymerization reactions, new polymers with tailored properties such as enhanced thermal stability or specific surface energies could be developed. The functionalization of carbon-based materials with organic molecules is a key strategy for applications in catalysis, energy conversion, and sensing. mdpi.com

常见问题

Basic Research Questions

Q. What are the recommended analytical methods for characterizing the purity and stability of 4-(2,6-Dichlorophenyl)-2-methyl-1-butene?

- Methodology : Use reversed-phase HPLC with a mobile phase of methanol and sodium acetate/1-octanesulfonate buffer (65:35, pH 4.6) for baseline separation of impurities. Validate system suitability with retention time reproducibility (±2%) and peak asymmetry ≤1.5 .

- Stability Testing : Conduct accelerated degradation studies under acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), and thermal (40–60°C) conditions. Monitor degradation products via LC-MS to identify labile functional groups (e.g., the butene moiety) .

Q. How can structural analogs of this compound inform its reactivity or biological activity?

- Comparative Analysis : Compare with structurally similar compounds like 4-Chloro-1-(2,4-difluorophenyl)butan-1-one (C10H9ClF2O), which shares a dichlorophenyl backbone but exhibits altered substitution patterns. Note differences in logP values and steric effects using computational tools like Gaussian or Spartan .

- Bioactivity Prediction : Use QSAR models trained on analogs with known biological data (e.g., enzyme inhibition IC50 values) to predict interactions with cytochrome P450 isoforms or membrane transporters .

Advanced Research Questions

Q. How should researchers resolve contradictions in spectral data (e.g., NMR, IR) for this compound?

- Data Cross-Validation :

NMR : Compare experimental H-NMR shifts (e.g., δ 1.8–2.1 ppm for methyl groups) with DFT-calculated chemical shifts (B3LYP/6-31G* basis set).

IR : Validate carbonyl stretching frequencies (if applicable) against literature values for α,β-unsaturated ketones (~1680–1720 cm⁻¹) .

- Contamination Checks : Use GC-MS to detect trace solvents (e.g., DMF, THF) that may interfere with spectral interpretation .

Q. What experimental strategies are effective for studying the compound’s interactions with biological macromolecules?

- Surface Plasmon Resonance (SPR) : Immobilize human serum albumin (HSA) on a CM5 chip and measure binding kinetics (ka/kd) at varying concentrations of this compound. Include negative controls with structurally inert analogs .

- Molecular Dynamics (MD) Simulations : Simulate docking poses with cytochrome P450 3A4 (CYP3A4) using GROMACS. Prioritize hydrophobic interactions between the dichlorophenyl group and Phe-213/Leu-294 residues .

Q. How can researchers optimize synthetic pathways for this compound to minimize byproducts?

- Catalytic Optimization : Test palladium-catalyzed coupling (e.g., Suzuki-Miyaura) with aryl chlorides versus Ullmann-type reactions. Monitor regioselectivity via in situ FTIR to detect intermediates .

- Byproduct Mitigation : Introduce scavenger resins (e.g., QuadraSil MP) to adsorb halogenated impurities during workup. Quantify residual palladium via ICP-MS (<10 ppm) .

Data Contradiction Analysis

Q. How to address discrepancies in reported solubility or logP values for this compound?

- Standardization : Re-measure logP using shake-flask method (octanol/water) under controlled pH (7.4) and temperature (25°C). Compare with computational predictions (e.g., ACD/Labs or ChemAxon) .

- Solubility : Perform dynamic light scattering (DLS) to detect aggregation at supersaturated concentrations. Use biorelevant media (FaSSIF/FeSSIF) for physiologically relevant data .

Methodological Resources

- Analytical Protocols : Buffer preparation and HPLC conditions from pharmacopeial standards .

- Safety Protocols : Refer to GHS-compliant guidelines for handling halogenated compounds (e.g., PPE requirements, fume hood use) .

- Computational Tools : PubChem data (InChI:

InChI=1S/C14H14O/c1-10-4-3-5-11(2)14(10)12-6-8-13(15)9-7-12/h3-9,15H,1-2H3) for structural validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。